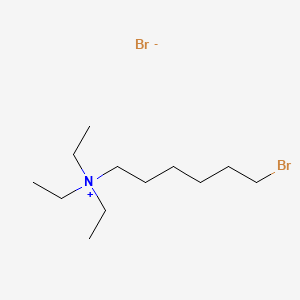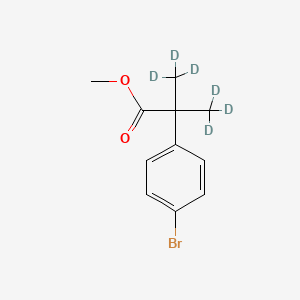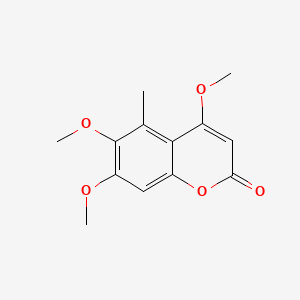
6-Bromohexyltriethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromohexyltriethylammonium bromide is a quaternary ammonium compound with the molecular formula C12H27Br2N. It is commonly used in organic synthesis and as an ionic liquid in catalysis. This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a triethylammonium group.
Méthodes De Préparation
The synthesis of 6-Bromohexyltriethylammonium bromide typically involves the alkylation of triethylamine with 6-bromohexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
6-Bromohexyltriethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming hexyltriethylammonium bromide
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Bromohexyltriethylammonium bromide has diverse applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Catalysis: The compound serves as an ionic liquid in catalytic processes, enhancing reaction rates and selectivity.
Biological Studies: It is employed in studies involving cell membrane permeability and ion transport.
Industrial Applications: The compound is used in the production of surfactants and as a phase transfer catalyst
Mécanisme D'action
The mechanism of action of 6-Bromohexyltriethylammonium bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. It also interacts with specific molecular targets, such as ion channels and transporters, modulating their activity .
Comparaison Avec Des Composés Similaires
6-Bromohexyltriethylammonium bromide can be compared with other quaternary ammonium compounds such as:
6-Bromohexyltrimethylammonium bromide: Similar in structure but with a trimethylammonium group instead of a triethylammonium group.
Hexamethylene-1,6-bis(trimethylammonium bromide): Contains two trimethylammonium groups connected by a hexamethylene chain.
Hexyltriethylammonium bromide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions
These compounds share similar properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
6-bromohexyl(triethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrN.BrH/c1-4-14(5-2,6-3)12-10-8-7-9-11-13;/h4-12H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPZNVBPHMFWPG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCBr.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675727 |
Source


|
| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161097-76-3 |
Source


|
| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)
